Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester
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Overview
Description
Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester is a chemical compound with the molecular formula C9H9ClN2O2. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a hydrazinecarboxylic acid moiety linked to a 4-chlorophenyl group through a methylene bridge, and it is esterified with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the 4-chlorophenyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxylic acid, methyl ester: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
Hydrazinecarboxylic acid, [(4-fluorophenyl)methylene]-, methyl ester: Similar structure but with a fluorine atom instead of chlorine, leading to variations in reactivity and biological activity.
Uniqueness
Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role in the desired activity.
Properties
CAS No. |
102741-33-3 |
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Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl N-[(4-chlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H9ClN2O2/c1-14-9(13)12-11-6-7-2-4-8(10)5-3-7/h2-6H,1H3,(H,12,13) |
InChI Key |
NJFAYVPBAPEPQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NN=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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